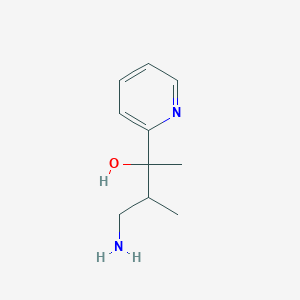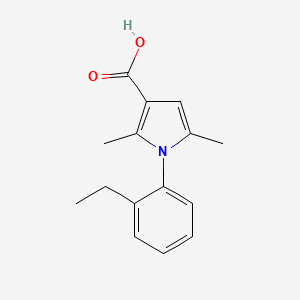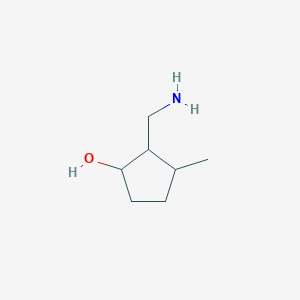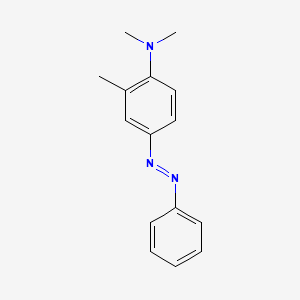
3-Methyl-4-dimethylaminoazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-4-dimethylaminoazobenzene is a member of the azobenzene class of compounds, characterized by the presence of an azo group (N=N) linking two aromatic rings. This compound is known for its vibrant color and has been extensively studied for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-4-dimethylaminoazobenzene typically involves the diazotization of 3-methylaniline followed by coupling with N,N-dimethylaniline. The reaction is carried out under acidic conditions, often using hydrochloric acid, and requires careful control of temperature to ensure the formation of the desired azo compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through recrystallization or other suitable methods to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-4-dimethylaminoazobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
3-Methyl-4-dimethylaminoazobenzene has a wide range of applications in scientific research:
Chemistry: Used as a dye and a pH indicator due to its color-changing properties.
Biology: Studied for its effects on cellular processes and its potential as a mutagen.
Medicine: Investigated for its role in inducing liver carcinogenesis in experimental models.
Industry: Utilized in the production of colored materials and as a chemical intermediate in various synthetic processes
Mechanism of Action
The mechanism of action of 3-Methyl-4-dimethylaminoazobenzene involves its metabolic activation in the liver, where it is converted into reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially causing carcinogenesis. The compound primarily targets liver cells and affects various molecular pathways involved in cell proliferation and differentiation .
Comparison with Similar Compounds
4-Dimethylaminoazobenzene: Similar in structure but lacks the methyl group at the 3-position.
Methyl orange: Another azobenzene derivative used as a pH indicator.
4-Aminoazobenzene: Contains an amino group instead of a dimethylamino group
Uniqueness: 3-Methyl-4-dimethylaminoazobenzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce liver carcinogenesis makes it a valuable tool in cancer research, distinguishing it from other azobenzene derivatives .
Properties
CAS No. |
3732-90-9 |
|---|---|
Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
N,N,2-trimethyl-4-phenyldiazenylaniline |
InChI |
InChI=1S/C15H17N3/c1-12-11-14(9-10-15(12)18(2)3)17-16-13-7-5-4-6-8-13/h4-11H,1-3H3 |
InChI Key |
FMDTUZFOCQKSFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


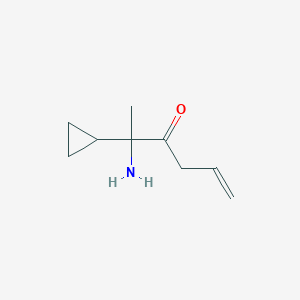
![8-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13151869.png)
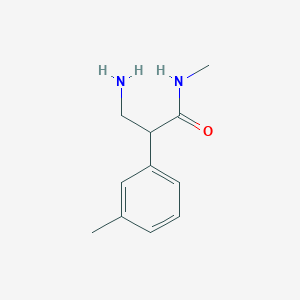
![[(3-Fluoro-4-methylphenyl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B13151881.png)
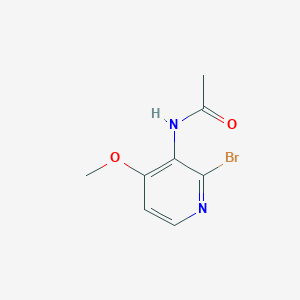
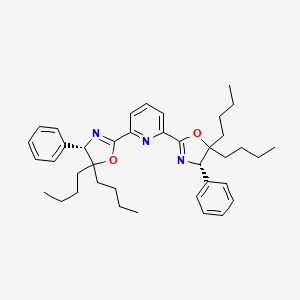
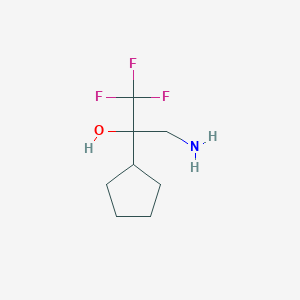
![1-[4-(1-Methyl-1H-imidazol-2-yl)phenyl]ethan-1-one](/img/structure/B13151907.png)
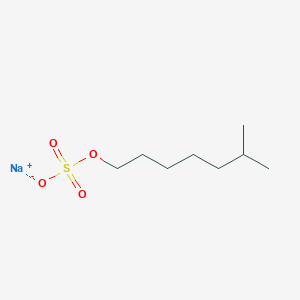
![6-Phenyl-[2,2'-bipyridin]-4(1H)-one](/img/structure/B13151916.png)
![7-butyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B13151922.png)
